2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid
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Description
Molecular Structure Analysis
The molecular formula of this compound is C22H23NO4 . The InChI key, which is a unique identifier for chemical substances, is JFQZUENRKJILBT-UHFFFAOYSA-N . This information can be used to further analyze the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid is 365.43 . It is a solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid, is widely used in peptide synthesis. It protects hydroxy-groups effectively, allowing for compatibility with a variety of acid- and base-labile protecting groups. This group is conveniently removable by mild base, such as triethylamine in dry pyridine, without disturbing other base-labile protecting groups, making it highly useful in synthesizing complex peptides and proteins (Gioeli & Chattopadhyaya, 1982).
Photoluminescence and Chemical Synthesis
The compound and its derivatives are used in the synthesis and characterization of various chemically significant substances. For instance, 9H-fluorene-9-carbodithioic acids have been isolated and characterized, showcasing their potential in chemical synthesis (Vicente et al., 2004). Furthermore, studies on oligo(9-fluorenylideneacetic acid) have revealed its semiconducting properties with green light-emission, indicating applications in materials science and electronics (Lu et al., 2012).
Solid Phase Peptide Synthesis
This chemical is pivotal in solid-phase peptide synthesis, where it has enabled the creation of bioactive peptides and small proteins. Its versatility and compatibility with a variety of solid supports and conditions make it ideal for complex syntheses (Fields & Noble, 2009).
Luminescent Gold Complexes
The compound is used in the synthesis of luminescent gold complexes. These complexes have shown potential in various applications, including in the field of photoluminescence and charge-transfer adducts (Vicente et al., 2004).
Protection of Amide Bonds
It serves as a useful intermediate in the synthesis of peptides with reversibly protected tertiary peptide bonds, highlighting its role in facilitating complex peptide synthesis (Johnson et al., 1993).
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)14-27-15-6-5-11-23(12-15)22(26)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXWUUEUQVHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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